molecular formula C10H9N5 B1492823 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092793-84-3

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1492823
M. Wt: 199.21 g/mol
InChI Key: FCCALCGVHACJOF-UHFFFAOYSA-N
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Description

“2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic compound that contains a pyridine ring and a pyrazole ring. Pyridine and pyrazole are both aromatic heterocyclic compounds, which are compounds that contain a ring structure with alternating single and double bonds, and at least one atom in the ring is not carbon .


Synthesis Analysis

While specific synthesis methods for “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” are not available, similar compounds have been synthesized through various methods. For instance, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . Also, 5-aminopyrazoles have been used as precursors in the design and synthesis of fused pyrazoloazines .


Molecular Structure Analysis

The molecular structure of “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” would be characterized by the presence of a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the amino and nitrile groups. Pyridine and pyrazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” would be influenced by its molecular structure. For instance, the presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability, while the amino and nitrile groups could influence its reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through multi-component reactions, demonstrating an efficient one-pot synthesis method. These compounds have shown significant antibacterial and antifungal activities, as well as antitumor activity against liver cell lines in some cases. This highlights their potential in the development of new antimicrobial and anticancer agents (El-Borai et al., 2012).

Antioxidant Activity

  • Certain heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, derived from a similar key intermediate, have been synthesized and evaluated for their antioxidant activity. Some of these compounds exhibited antioxidant activity nearly equivalent to that of ascorbic acid, suggesting their potential use as antioxidant agents (El‐Mekabaty, 2015).

Green Chemistry Approaches

  • The synthesis of fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, has been conducted using ionic liquids, showcasing an environmentally friendly method that offers higher yields and shorter reaction times. This approach emphasizes the importance of green chemistry in the synthesis of complex organic compounds (Huang et al., 2011).

Catalysis and Reaction Conditions

  • Studies have explored the catalyst-free synthesis of pyrazolo[3,4-b]pyridines in water, demonstrating the possibility of conducting organic reactions in aqueous media without the need for additional catalysts. This contributes to the development of more sustainable and cost-effective synthetic methods (Rahmati & Khalesi, 2012).

Structural and Molecular Analysis

  • Detailed structural analysis through techniques like X-ray crystallography has been employed to determine the configurations of novel compounds related to this chemical class. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds (Ganapathy et al., 2015).

Future Directions

Future research on “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields, such as medicinal chemistry and materials science .

properties

IUPAC Name

2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCALCGVHACJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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